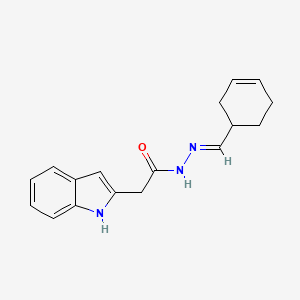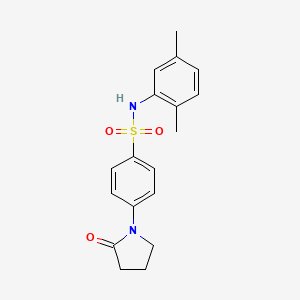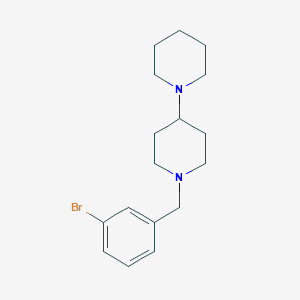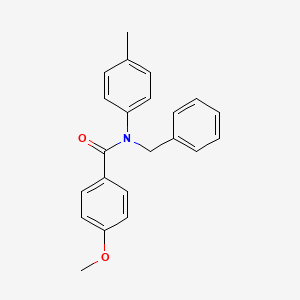
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is a serine/threonine kinase that plays a crucial role in various cellular processes. 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine also leads to the activation of the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to have a neuroprotective effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of neuronal survival and apoptosis. It has also been found to have an anti-tumor effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of cell proliferation and apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments include its potency as a 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine inhibitor, its selectivity, and its ability to cross the blood-brain barrier. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects on other kinases. Another limitation is that it may have poor solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are many future directions for the research of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in cancer therapy. In addition, further research is needed to investigate its off-target effects on other kinases and to optimize its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis method of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 2-chloro-6-fluorobenzyl chloride and 2-ethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product. The synthesis process has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 (1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a neuroprotective effect and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. It has also been found to have an anti-tumor effect and may have potential applications in cancer therapy.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-2-24-19-9-4-3-8-18(19)23-12-10-22(11-13-23)14-15-16(20)6-5-7-17(15)21/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKWHLAVIDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)

![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)

